1-(Tert-butyl)-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea
Description
The compound 1-(Tert-butyl)-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea is a structurally complex molecule featuring:
- A tetrahydrobenzo[b][1,4]oxazepin-4-one core, a seven-membered heterocyclic ring system fused with a benzene ring.
- Substituents: tert-butyl, isopentyl, and dimethyl groups attached to the oxazepine ring.
Properties
IUPAC Name |
1-tert-butyl-3-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O3/c1-14(2)10-11-24-16-12-15(22-19(26)23-20(3,4)5)8-9-17(16)27-13-21(6,7)18(24)25/h8-9,12,14H,10-11,13H2,1-7H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTFERGIZNWTAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NC(=O)NC(C)(C)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butyl)-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of the benzo[b][1,4]oxazepine core, followed by the introduction of the urea moiety. Key steps include:
Formation of the benzo[b][1,4]oxazepine core: This involves cyclization reactions using appropriate starting materials and catalysts.
Introduction of the isopentyl and tert-butyl groups: These groups are introduced through alkylation reactions.
Formation of the urea linkage: This step involves the reaction of an amine with an isocyanate or carbamoyl chloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction systems, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butyl)-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
1-(Tert-butyl)-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl)-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Enzyme inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor modulation: Interacting with cell surface receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share partial structural motifs (e.g., oxazepine cores, urea groups, or substituent patterns) and are analyzed for comparative insights:
Key Comparative Insights
Core Heterocycle Influence: The tetrahydrobenzooxazepine core in the target compound and provides a rigid, planar structure conducive to binding aromatic or hydrophobic pockets in proteins.
Functional Group Impact: The urea group in the target compound and analogs enables strong hydrogen-bond donor/acceptor interactions, critical for binding enzymes (e.g., kinases, proteases).
The chlorophenyl group in analogs introduces electronegativity and steric bulk, which may improve target selectivity.
Methodological Approaches for Comparison
- Structural Similarity Analysis : Tools like C-SPADE () and ChemmineR () calculate Tanimoto or Dice similarity scores using molecular fingerprints (e.g., MACCS, Morgan). For example, the target compound’s similarity to would depend on shared oxazepine cores, while differences in substituents and functional groups reduce similarity scores.
- Bioactivity Clustering : ChemTreeMap () visualizes relationships between structural similarity and bioactivity. If the target compound shares bioactivity clusters with urea-containing analogs (), this could suggest common mechanisms of action.
- Read-Across Predictions : As per , structural similarity (e.g., shared urea groups) allows read-across to predict toxicity or bioactivity, though core differences (oxazepine vs. pyrazole) limit confidence without mechanistic validation.
Data Gaps and Limitations
- No direct bioactivity or pharmacokinetic data for the target compound are available in the evidence, necessitating reliance on computational predictions.
- Tools like MetaMapp () could link metabolites of the target compound to pathways if experimental data were available.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
